![molecular formula C18H25NO13 B1623019 2-Nitrophenylmaltoside CAS No. 31208-93-2](/img/structure/B1623019.png)
2-Nitrophenylmaltoside
Overview
Description
2-Nitrophenylmaltoside is a chemical compound that has been extensively used in scientific research for its ability to mimic the natural substrates of enzymes. It is a glycoside that consists of a maltose molecule linked to a nitrophenyl group. This compound has been widely used as a substrate for studying the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.
Scientific Research Applications
Synthesis and Chemical Applications
- Convertible Isocyanide Synthesis : 2-Nitrophenyl isocyanide was shown to be a versatile convertible isocyanide, useful in synthesizing complex molecular structures like the gamma-lactam beta-lactone bicycle, which has implications in proteasome inhibitor research (Gilley & Kobayashi, 2008).
Biological and Environmental Research
- Ca2+ and Mg2+ Binding Properties : Studies on caged-Ca2+ compounds like nitrophenyl-EGTA and DM-nitrophen, which are significant in biological research, revealed the complex interaction of these compounds with calcium and magnesium, aiding in understanding cellular processes (Faas et al., 2005).
- Carcinogenicity Mechanism Investigation : Research on 2-Nitroanisole, a related compound, identified its genotoxic mechanism and potential carcinogenicity for humans, contributing to industrial pollutant and health risk assessment (Stiborová et al., 2003).
Material Science and Nanotechnology
- Chitosan-Based Carbon Quantum Dots : The synthesis and characterization of N-doped chitosan-based carbon quantum dots, for potential biomedical applications like cell labeling and drug delivery, used nitrophenyl derivatives in their formation (Janus et al., 2019).
- Fluorescent Chitosan Hydrogel Development : Nitroaromatic compounds, including nitrophenyl derivatives, were used to create fluorescent chitosan hydrogels, demonstrating the utility in sensing and detecting environmentally hazardous materials (Xiong et al., 2019).
Other Applications
- Catalytic Reduction of Nitroaniline : A review of the catalytic reduction of 2-nitroaniline, a toxic environmental contaminant, detailed various catalytic systems and their advantages, contributing to environmental cleanup efforts (Naseem et al., 2017).
- Nanoparticles for Pollutants Degradation : Studies on copper nanoparticles supported on natural polymers, including nitrophenol derivatives, showcased their application in degrading pollutants, offering insights into environmental remediation technologies (Haider et al., 2016).
Safety and Hazards
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCLRDYAFVRUDE-LTHBGAKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185136 | |
Record name | 2-Nitrophenylmaltoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31208-93-2 | |
Record name | 2-Nitrophenylmaltoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031208932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenylmaltoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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